![molecular formula C14H11IN2 B13675341 2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methyl-substituted imidazo[1,2-a]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by iodination. One common method involves the reaction of 2-aminopyridine with 4-iodobenzaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, more efficient catalysts, and greener solvents to enhance yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine core can lead to the formation of dihydroimidazo[1,2-a]pyridines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like DMSO or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Applications De Recherche Scientifique
2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique electronic properties make it a candidate for the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the iodine substituent, leading to different reactivity and biological activity.
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine: Contains a chlorine atom instead of iodine, which affects its electronic properties and reactivity.
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine: Similar to the iodine derivative but with different reactivity due to the presence of bromine.
Uniqueness
The presence of the iodine atom in 2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine imparts unique reactivity, particularly in substitution reactions, making it a valuable intermediate in organic synthesis. Its electronic properties also make it distinct from other halogenated derivatives, potentially leading to different biological activities and applications in material science .
Propriétés
Formule moléculaire |
C14H11IN2 |
|---|---|
Poids moléculaire |
334.15 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11IN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3 |
Clé InChI |
PUSZZVCZLDAPQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


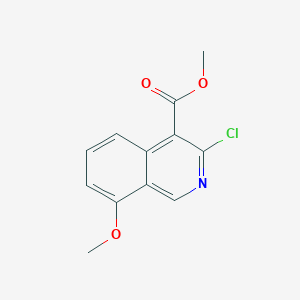
![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)
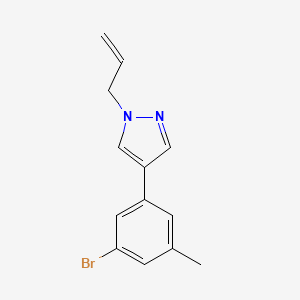
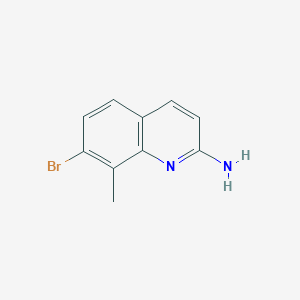
![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)
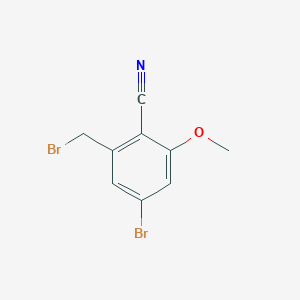
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
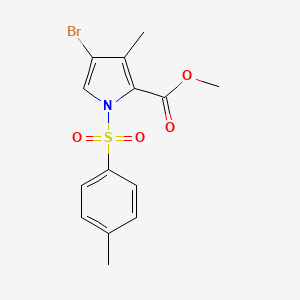
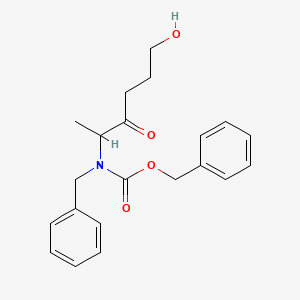
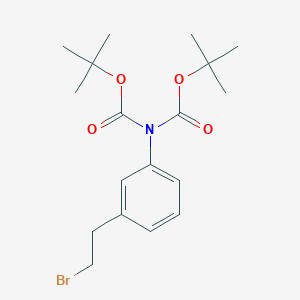
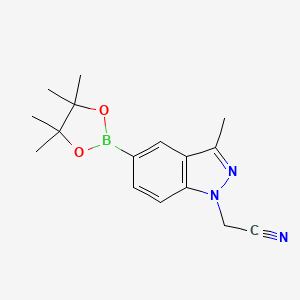
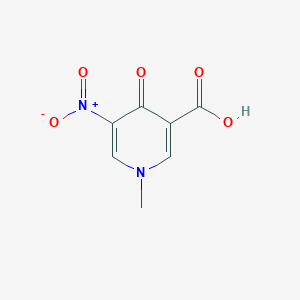
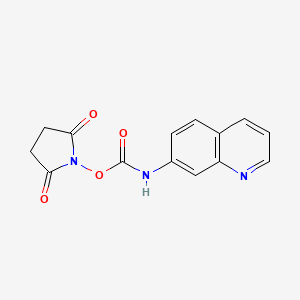
![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)
